1-(thiophen-3-yl)isoquinoline
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Overview
Description
1-(Thiophen-3-yl)isoquinoline is a heterocyclic compound that features a thiophene ring fused to an isoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(thiophen-3-yl)isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where a thiophene derivative reacts with an isoquinoline precursor in the presence of an acid catalyst. Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-3-yl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or isoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
1-(Thiophen-3-yl)isoquinoline has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its favorable electronic properties.
Medicinal Chemistry: It serves as a scaffold for the design of novel pharmaceuticals, particularly in the development of anticancer and anti-inflammatory agents.
Material Science: The compound is explored for its potential in creating advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-(thiophen-3-yl)isoquinoline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The pathways involved can include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
1-(Thiophen-2-yl)isoquinoline: Similar in structure but with the thiophene ring attached at a different position.
1-(Benzo[b]thiophen-2-yl)isoquinoline: Features a fused benzothiophene ring, offering different electronic properties.
1-(Thieno[2,3-b]pyridin-3-yl)isoquinoline: Contains a thieno[2,3-b]pyridine ring, providing unique chemical characteristics.
Uniqueness
1-(Thiophen-3-yl)isoquinoline is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and properties.
Properties
CAS No. |
949115-09-7 |
---|---|
Molecular Formula |
C13H9NS |
Molecular Weight |
211.3 |
Purity |
95 |
Origin of Product |
United States |
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